2,3-Dichloro-4-ethoxybenzaldehyde
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Overview
Description
2,3-Dichloro-4-ethoxybenzaldehyde is an organic compound with the molecular formula C9H8Cl2O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with two chlorine atoms at the 2 and 3 positions and an ethoxy group at the 4 position. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dichloro-4-ethoxybenzaldehyde can be synthesized through several methods. One common method involves the chlorination of 4-ethoxybenzaldehyde using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled temperature conditions to ensure selective chlorination at the 2 and 3 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-4-ethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: 2,3-Dichloro-4-ethoxybenzoic acid.
Reduction: 2,3-Dichloro-4-ethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dichloro-4-ethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4-ethoxybenzaldehyde in chemical reactions involves its functional groups. The aldehyde group is highly reactive and can undergo nucleophilic addition reactions. The chlorine atoms can participate in electrophilic aromatic substitution reactions, while the ethoxy group can influence the compound’s reactivity through electron-donating effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorobenzaldehyde: Lacks the ethoxy group, making it less reactive in certain substitution reactions.
4-Ethoxybenzaldehyde: Lacks the chlorine atoms, affecting its reactivity and applications.
2,4-Dichlorobenzaldehyde: Different substitution pattern, leading to variations in chemical behavior.
Uniqueness
2,3-Dichloro-4-ethoxybenzaldehyde is unique due to the presence of both chlorine atoms and an ethoxy group, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2,3-dichloro-4-ethoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-2-13-7-4-3-6(5-12)8(10)9(7)11/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOWWHQQUDNRJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)C=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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